molecular formula C11H11N3O2 B1462440 1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042534-87-1

1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1462440
CAS RN: 1042534-87-1
M. Wt: 217.22 g/mol
InChI Key: GCTNCQTUDFECKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to construct it. This information is usually detailed in the methods section of scientific papers .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. Information on the reactivity of a compound can be found in the scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .

Scientific Research Applications

Synthesis and Chemical Properties

1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is an important compound in the field of organic synthesis and pharmaceutical chemistry. It has been used as a precursor in the synthesis of various peptidomimetics and biologically active compounds. For instance, it has been employed in the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which allows the synthesis of protected versions of triazole amino acids. These amino acids have been used to prepare triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015). Moreover, the compound has been involved in regioselective cross-coupling reactions with boronic acids and dihalo heterocycles, yielding selectively substituted nicotinic acids and triazoles (Houpis et al., 2010).

Photoreleasable Protecting Groups

The 2,5-dimethylphenacyl chromophore, related to this compound, has been proposed as a new photoremovable protecting group for carboxylic acids. This application is significant for the development of 'caged compounds' in biochemistry, allowing the controlled release of active compounds upon light irradiation (Klan et al., 2000).

Bioactivity and Applications in Medicinal Chemistry

While specific research directly linking this compound to bioactivity is scarce, related triazole derivatives have been extensively studied for their biological activities. For example, triazole and thiadiazole derivatives have been synthesized for their antioxidant and urease inhibitory activities. These studies indicate the potential of triazole-based compounds in the development of new therapeutic agents (Khan et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and can be determined through a variety of experimental techniques .

Safety and Hazards

Information on the safety and hazards associated with a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies on the compound’s properties, potential applications, or modifications to improve its properties .

properties

IUPAC Name

1-(2,5-dimethylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-3-4-8(2)10(5-7)14-6-9(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTNCQTUDFECKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.